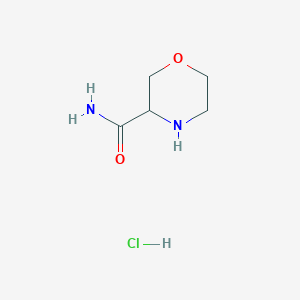

Morpholine-3-carboxylic acid amide hydrochloride

Description

BenchChem offers high-quality Morpholine-3-carboxylic acid amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-carboxylic acid amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHIHZQLXTZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Morpholine-3-carboxylic Acid Amide Hydrochloride in Medicinal Chemistry

This technical guide provides an in-depth analysis of Morpholine-3-carboxylic acid amide hydrochloride , a critical chiral building block in medicinal chemistry. It is structured to serve researchers and drug developers, focusing on synthetic utility, physiochemical properties, and application in peptidomimetic drug design.

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (CAS: 1101822-34-7 for racemate; 1187928-88-6 for R-isomer) is a constrained heterocyclic scaffold widely utilized as a proline surrogate and a pharmacophore in HIV integrase inhibitors and PI3K/mTOR pathway modulators.[1] Its unique structural geometry offers a "break" in peptide chains similar to proline but with distinct solubility and hydrogen-bonding capabilities due to the morpholine ether oxygen. This guide details its chemical profile, validated synthetic routes, and specific applications in high-throughput drug discovery.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7]

The hydrochloride salt form is preferred in drug development due to its enhanced stability and water solubility compared to the free base.

Table 1: Core Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | Morpholine-3-carboxamide hydrochloride | |

| Common Name | 3-Carbamoylmorpholine HCl | |

| CAS Number (Racemic) | 1101822-34-7 | |

| CAS Number (R-isomer) | 1187928-88-6 | Critical for chiral pool synthesis |

| CAS Number (S-isomer) | 1187928-87-5 | |

| Formula | C₅H₁₁ClN₂O₂ | (Free base: C₅H₁₀N₂O₂) |

| Molecular Weight | 166.61 g/mol | Free base: 130.15 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | >50 mg/mL in Water, DMSO | Poor in Et₂O, Hexanes |

| pKa (Ring N) | ~8.4 (Conjugate Acid) | Basic center, protonation site |

| pKa (Amide N) | ~16.4 (Predicted) | Non-basic, H-bond donor |

| Chirality | C3 Stereocenter | Controls vector of amide projection |

Synthetic Routes & Manufacturing[5][9][10]

The synthesis of Morpholine-3-carboxylic acid amide typically follows two primary strategies: Chiral Pool Synthesis (from Serine) or Functional Group Interconversion (from Nitrile).

Synthesis Workflow Diagram

The following diagram illustrates the two dominant pathways to the target scaffold.

Figure 1: Comparative synthetic routes. The Serine route preserves chirality, while the Nitrile route is efficient for racemic bulk production.

Validated Experimental Protocol: Amide Coupling

Context: This protocol describes the conversion of (3R)-morpholine-3-carboxylic acid to the amide using standard carbodiimide coupling. This method is preferred over acid chlorides to prevent racemization at the C3 position.

Reagents:

-

(3R)-Morpholine-3-carboxylic acid (N-Boc protected recommended for purity)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Ammonium Chloride (NH₄Cl)

-

DIPEA (Diisopropylethylamine)

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under N₂ atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

-

Amidation: Add solid NH₄Cl (2.0 eq) followed by dropwise addition of DIPEA (3.0 eq). The excess base is crucial to liberate ammonia from NH₄Cl.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ of Boc-intermediate).

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection & Salt Formation: Dissolve the crude Boc-amide in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir for 2 hours until precipitation is complete. Filter the white solid and wash with cold ether to obtain Morpholine-3-carboxylic acid amide hydrochloride .

Applications in Drug Discovery[2][5]

This scaffold is not merely a linker; it is a functional pharmacophore used to modulate physicochemical properties (LogP, Solubility) and target binding.

Structural Role: The "Soluble Proline"

Morpholine-3-carboxylic acid is often termed a "soluble proline surrogate."

-

Conformational Constraint: Like proline, the secondary amine is part of a ring, restricting the

(phi) torsion angle of the peptide backbone. This stabilizes -

Solubility Enhancement: The ether oxygen at position 4 accepts hydrogen bonds, significantly lowering LogP compared to proline or piperidine analogs.

Case Study: HIV Integrase Inhibitors

The morpholine-3-carboxamide fragment is a key intermediate in the synthesis of Pyrimidone-based HIV Integrase Strand Transfer Inhibitors (INSTIs) .[2]

-

Mechanism: The amide carbonyl coordinates with the Mg²⁺ ions in the integrase active site.

-

Scaffold: The morpholine ring occupies a specific hydrophobic pocket while improving the oral bioavailability of the drug candidate.

Figure 2: Mechanistic contributions of the scaffold to drug efficacy.

Safety & Handling

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[3] Store in a desiccator at 2-8°C. Exposure to moisture will lead to "clumping" and difficulty in accurate weighing.

-

Stability: Stable under acidic conditions. Avoid strong bases which liberate the free amine, potentially leading to slow dimerization or oxidation over long periods.

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles) is required.

References

-

Chemical Identity & Properties

-

Synthesis & Methodology

-

Drug Discovery Applications

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" CAS number 1101822-34-7

This guide is structured as a high-level technical monograph for drug discovery professionals. It bypasses generic definitions to focus on the synthetic utility, mechanistic behavior, and application workflows of Morpholine-3-carboxylic acid amide hydrochloride.

CAS: 1101822-34-7 | Formula: C₅H₁₁ClN₂O₂ | MW: 166.61 g/mol [1]

Executive Technical Summary

Morpholine-3-carboxylic acid amide hydrochloride (3-MZA-HCl) is a bifunctional heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis .[1]

Unlike standard N-acyl morpholines (Weinreb amide surrogates), 3-MZA-HCl features a primary amide at the C3 position.[1] This structural distinction allows it to function as a constrained amino acid isostere , mimicking the spatial arrangement of proline while introducing a polar hydrogen-bond donor/acceptor motif (the amide) and a solubilizing ether oxygen.

Core Value Proposition:

-

Solubility Enhancement: The morpholine ring lowers logP compared to piperidine or benzene analogs.

-

Conformational Restriction: The ring constrains the

and -

Orthogonal Reactivity: The secondary amine (N4) serves as a nucleophilic handle for scaffold attachment, while the C3-amide remains stable or can be dehydrated to a nitrile.

Physicochemical Profile & Stability

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |

| Solubility | High: Water, DMSO, Methanol | Free base is moderately soluble in DCM; HCl salt requires polar protic solvents.[1] |

| pKa (N4-H) | ~8.4 (Predicted) | Less basic than morpholine (pKa 8.[1]36) due to the inductive effect of the C3-amide.[1] |

| Chirality | Racemic (unless specified (3S)/(3R)) | CAS 1101822-34-7 typically refers to the racemate.[1] Enantiomers are derived from L/D-Serine.[1] |

| H-Bonding | 2 Donors (Amide), 3 Acceptors (O, N, Amide-O) | Excellent for interacting with solvent-exposed active site pockets.[1] |

Stability Warning: While the amide bond is robust, the morpholine ring is susceptible to oxidation (N-oxide formation) if exposed to strong peroxides. The HCl salt is stable at room temperature but should be protected from moisture to prevent clumping and hydrolysis over extended periods.

Synthetic Routes & Manufacturing

The industrial synthesis of 3-MZA-HCl typically follows a Nitrile Hydrolysis pathway, favored for its scalability compared to the chiral pool synthesis from Serine.[1]

Mechanism of Synthesis

The transformation relies on the controlled hydrolysis of 3-morpholinecarbonitrile. The reaction must be carefully tuned to stop at the primary amide without proceeding to the carboxylic acid.

Figure 1: Controlled hydrolysis pathway.[1] The use of alkaline peroxide (Radziszewski conditions) is preferred over acid hydrolysis to prevent over-hydrolysis to the acid.

Application Workflow: Drug Design Integration

In medicinal chemistry, 3-MZA-HCl is rarely the final drug; it is a scaffold .[1] The primary workflow involves N-functionalization of the secondary amine.[1]

Strategic Utility: Scaffold Hopping

Researchers often substitute a proline or piperidine-3-carboxamide moiety with the morpholine core to improve metabolic stability (blocking oxidation at the 3-position) and solubility.[1]

Common Reaction Pathways:

-

Urea Formation: Reaction with isocyanates to form soluble urea derivatives (e.g., in kinase inhibitors).

-

Amide Coupling: Coupling with aryl carboxylic acids using HATU/EDC.

-

SNAr: Nucleophilic aromatic substitution on fluorinated heterocycles (e.g., pyridines, pyrimidines).

Figure 2: Divergent synthesis workflow. The secondary amine (N4) is the reactive handle, allowing the C3-amide to serve as a fixed pharmacophore.

Experimental Protocol: N-Acylation (Standard Operating Procedure)

Objective: Coupling 3-MZA-HCl with a carboxylic acid (R-COOH) to form a library candidate.

Reagents:

-

3-MZA-HCl (1.0 eq)[1]

-

Carboxylic Acid (1.0 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq) – Critical excess to neutralize HCl salt.[1]

-

Solvent: DMF or DMF/DCM (1:1).

Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at RT to activate the acid (formation of O-At ester).

-

Salt Break: In a separate vial, suspend 3-MZA-HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (2.0 mmol). Note: The suspension should clear as the free base is liberated.[1]

-

Coupling: Add the amine solution to the activated acid mixture. Stir at RT for 2–4 hours.

-

Monitoring: Monitor by LC-MS. The product will show a mass of [M+H]+ corresponding to R-CO-Morph-CONH2.[1]

-

Workup:

-

Option A (Precipitation): Pour into ice water. If the product is lipophilic, filter the solid.

-

Option B (Extraction): Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3 and brine.

-

Option C (Direct Prep-HPLC): For polar libraries, inject the reaction mixture directly onto a C18 column.

-

Troubleshooting:

-

Low Yield? Ensure the HCl salt is fully neutralized. If 3-MZA-HCl remains suspended, the reaction will stall.[1] Sonication with DIPEA helps.

-

Side Products? Avoid using DCC; the urea byproduct is difficult to separate from the polar amide product.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Inhalation: Dust can be irritating to the respiratory tract. Use a fume hood when weighing the dry salt.

-

Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and strong bases (will liberate the volatile free base).

References

-

ChemicalBook. (2023). Morpholine-3-carboxylic acid amide properties and suppliers. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65519364: Morpholine-3-carboxylic acid derivatives. Retrieved from [1]

-

Thieme Connect. (2025).[2][3][4] Morpholine Amides: Classical but Underexplored Acylating Intermediates. Synthesis. Retrieved from [1]

-

Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Morpholine derivatives. Retrieved from [1]

Sources

Technical Guide: Solubility Profiling of Morpholine-3-carboxylic Acid Amide Hydrochloride

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (often referred to as 3-morpholinecarboxamide HCl) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its structure features a saturated morpholine heterocycle with a carboxamide group at the C3 position.

The presence of the hydrochloride salt counter-ion fundamentally alters the solubility profile compared to its free base, imparting significant hydrophilicity. This guide provides a technical analysis of its solubility behavior, predicted physicochemical parameters, and validated protocols for empirical determination, designed to support rigorous drug development workflows.

Physicochemical Profile & Theoretical Basis

Understanding the structural drivers of solubility is prerequisite to experimental design. The hydrochloride salt form serves to protonate the morpholine nitrogen (N4), creating a cationic center that enhances solvation in polar protic solvents.

Structural Analysis

-

Core Scaffold: Morpholine (saturated 1,4-oxazinane).

-

Functional Groups:

-

C3-Amide (-CONH₂): Acts as both a hydrogen bond donor and acceptor, increasing polarity.

-

N4-Amine (Protonated): The HCl salt formation lowers the pH of the local microenvironment during dissolution and drastically increases lattice energy and aqueous solubility.

-

Predicted & Reported Properties

Note: Values below represent a synthesis of supplier data and computational predictions for the salt form.

| Property | Value / Description | Significance |

| Molecular Formula | C₅H₁₁ClN₂O₂ | Stoichiometry for molarity calculations. |

| Molecular Weight | 166.61 g/mol | Critical for gravimetric preparation. |

| Physical State | White to off-white crystalline solid | Indicates stable lattice structure. |

| Predicted LogP | < 0 (Highly Hydrophilic) | Suggests poor membrane permeability but high aqueous solubility. |

| H-Bond Donors | 3 (Amide + Protonated Amine) | High capacity for water interaction. |

| H-Bond Acceptors | 2 (Ether Oxygen + Carbonyl) | Facilitates solvation in DMSO/Water. |

Solubility Data Landscape

While specific saturation limits (mg/mL) vary by synthesis batch and crystal polymorph, the following qualitative profile is established based on the compound's polarity and salt nature.

Solubility Classification (USP/Ph. Eur. Criteria):

| Solvent Class | Solvent | Solubility Rating | Estimated Range |

| Aqueous | Water (pH 7.0) | Freely Soluble | > 100 mg/mL |

| Aqueous | 0.1N HCl | Soluble | High (Common ion effect may slightly reduce limit) |

| Polar Aprotic | DMSO | Soluble | > 50 mg/mL (Standard stock solution) |

| Polar Protic | Methanol | Soluble | Moderate to High |

| Non-Polar | Hexane / Toluene | Insoluble | < 0.1 mg/mL |

| Chlorinated | Dichloromethane | Sparingly Soluble | Low (Salt form resists non-polar solvation) |

Critical Application Note: For biological assays, DMSO is the preferred stock solvent. However, due to the hygroscopic nature of the HCl salt, stock solutions should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis of the amide.

Validated Determination Protocols

For regulatory filing (IND/NDA), estimated values are insufficient. You must determine the Thermodynamic Equilibrium Solubility . The following protocol is a self-validating system designed to eliminate false positives from supersaturation.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation limit of the compound in a specific solvent at 25°C.

Reagents & Equipment:

-

Morpholine-3-carboxylic acid amide HCl (Test Article)[1]

-

Solvent (e.g., Phosphate Buffer pH 7.4, Water, or DMSO)

-

Orbital Shaker (Temperature controlled to 25 ± 0.5°C)

-

0.45 µm PVDF Syringe Filters (Hydrophilic)

-

HPLC-UV or LC-MS system

Step-by-Step Methodology:

-

Supersaturation: Weigh an excess of the solid (approx. 200 mg) into a glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains at the bottom. Crucial: A solid phase must be present to ensure equilibrium.

-

Equilibration: Seal the vial and agitate on the orbital shaker at 25°C for 24 to 72 hours .

-

Why? Salts can form supersaturated solutions easily. Long equilibration ensures the lattice energy barrier is respected.

-

-

pH Monitoring: Measure the pH of the supernatant.

-

Why? The HCl salt will significantly lower the pH of unbuffered water. If the pH drifts, the solubility data refers to that specific pH, not neutral water.

-

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PVDF filter to remove undissolved crystals.

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC against a standard curve of known concentration.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for early-stage screening (less accurate but faster).

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into aqueous buffer (pH 7.4) to final concentrations of 10, 50, 100, 200 µM.

-

Incubate for 2 hours at room temperature.

-

Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.

-

Result: The concentration at which precipitation (turbidity) occurs is the "Kinetic Solubility Limit."

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility method based on your development stage.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

Implications for Drug Development[2][3][4]

-

Salt Selection: The hydrochloride salt is chosen to maximize dissolution rate. If the solution pH is adjusted > 8.0 (above the pKa of the morpholine nitrogen), the salt will dissociate to the free base, potentially causing precipitation. Always maintain pH < 6.0 for maximum solubility.

-

Formulation: This compound is suitable for parenteral (IV) formulations due to high aqueous solubility, provided the acidity of the HCl salt is buffered.

-

Stability: Amides can hydrolyze to carboxylic acids in strong acid/base conditions. Avoid prolonged storage of aqueous solutions; prepare fresh or freeze.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118792955, Methyl morpholine-3-carboxylate hydrochloride (Analog). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (Guidance on Solubility Testing). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (Protocol standards). Retrieved from [Link]

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" stability and storage conditions

An In-depth Technical Guide: Ensuring the Integrity of Morpholine-3-carboxylic acid amide hydrochloride: A Guide to Stability and Storage

Abstract

Morpholine-3-carboxylic acid amide hydrochloride is a chiral building block with significant potential in pharmaceutical synthesis and drug development.[1] Its structural integrity is paramount for the reliability and reproducibility of research outcomes. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon foundational principles of its constituent functional groups—the morpholine ring, the amide linkage, and the hydrochloride salt. We will explore the key environmental factors that influence its degradation, outline field-proven storage and handling protocols, and present a detailed experimental workflow for conducting a forced degradation study. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to maintain the purity and potency of this valuable synthetic intermediate.

Introduction to Morpholine-3-carboxylic acid amide hydrochloride

Chemical Identity and Significance

Morpholine-3-carboxylic acid amide hydrochloride is a derivative of morpholine, a heterocycle containing both an amine and an ether functional group.[2] The presence of a carboxylic acid amide at the 3-position and its formulation as a hydrochloride salt confer specific properties that are advantageous in synthetic applications. As a chiral building block, it is valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[1] Its derivatives have been investigated as reactants in the synthesis of potent antiviral agents, highlighting its relevance in medicinal chemistry.[3]

Core Structural Features and Inherent Stability

The stability of Morpholine-3-carboxylic acid amide hydrochloride is a product of its three primary structural components:

-

The Morpholine Ring: A saturated heterocycle that is generally stable. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and nucleophilic than similar secondary amines like piperidine.[2] This inherent electronic property contributes to its overall stability.

-

The Amide Functional Group: Amides are recognized as one of the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[4] This stability makes them robust intermediates in multi-step syntheses.[5]

-

The Hydrochloride Salt: The formation of a hydrochloride salt by treating the basic morpholine nitrogen with hydrochloric acid is a critical stabilizing feature.[2] It protonates the most reactive site (the amine), preventing unwanted side reactions. Furthermore, it typically converts the compound into a crystalline, free-flowing solid, which is less hygroscopic and easier to handle accurately than a potentially oily or viscous free base.

Key Factors Influencing Chemical Stability and Degradation

While inherently stable, the integrity of Morpholine-3-carboxylic acid amide hydrochloride can be compromised by exposure to harsh environmental conditions. Understanding these factors is crucial for preventing degradation.

Temperature

As a general best practice for complex organic molecules, storage at controlled, cool temperatures is recommended. The parent compound, Morpholine-3-carboxylic acid, is best stored at 0-8 °C.[6] Elevated temperatures can provide the activation energy required to promote slow hydrolysis of the amide bond or other degradation pathways. It is crucial to avoid sources of heat during storage and handling.[7][8]

Humidity and Moisture

The hydrochloride salt form generally reduces hygroscopicity compared to the free base. However, prolonged exposure to atmospheric moisture should still be avoided.[9] Water is a reactant in the hydrolysis of the amide bond, a reaction that can be catalyzed by acidic or basic impurities. Therefore, the compound must be stored in tightly sealed containers in a dry environment.[7][10][11]

Light

Photodegradation is a potential risk for many complex organic compounds. To preclude any light-induced degradation, it is best practice to store Morpholine-3-carboxylic acid amide hydrochloride in amber vials or other light-proof containers.[8]

pH and Chemical Incompatibilities

-

Strong Bases: Exposure to strong bases will deprotonate the morpholinium hydrochloride, liberating the more reactive free base. This can increase susceptibility to degradation and side reactions.

-

Strong Acids & Oxidizers: Morpholine itself can react violently with strong acids and strong oxidizing agents.[12] Such conditions could potentially lead to the cleavage of the morpholine ring.

-

Nitrosating Agents: A critical, though often overlooked, consideration for any secondary amine is the potential for nitrosamine formation. In the presence of nitrous acid or nitrites, morpholine can form N-nitrosomorpholine, a potent carcinogen.[9] Therefore, contact with nitrosating agents must be strictly avoided.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of Morpholine-3-carboxylic acid amide hydrochloride, the following protocols, derived from best practices for morpholine-containing compounds, should be implemented.[7][11]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0–8 °C (Refrigerated) | Minimizes thermal degradation and preserves long-term stability.[6] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light.[7][10] Glass avoids potential issues with plasticizers or container reactivity. |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety.[7][10][11] |

| Incompatibilities | Segregate from strong bases, strong acids, oxidizing agents, and nitrites. | Prevents chemical reactions, degradation, and the formation of hazardous byproducts.[9][12] |

Laboratory Handling

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the compound in a well-ventilated area or a fume hood.[10]

-

Use clean, dry spatulas and glassware to avoid cross-contamination.

-

After dispensing, flush the container with an inert gas (e.g., argon) before tightly resealing.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable for morpholine), and a lab coat.[7]

Experimental Workflow: Forced Degradation Study

A forced degradation study is a self-validating system designed to understand the intrinsic stability of a molecule by intentionally exposing it to stress conditions. This is a cornerstone of drug development and provides invaluable insights into potential degradation pathways.

Experimental Logic Diagram

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of Morpholine-3-carboxylic acid amide hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.

-

Establishment of Control Samples:

-

Time Zero Control: Analyze the stock solution immediately to establish the initial purity.

-

Ambient Control: Store an aliquot of the stock solution at room temperature, protected from light, for the duration of the study.

-

-

Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Heat at 60°C.

-

Causality: This tests the lability of the amide bond and the ether linkage under acidic conditions.

-

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Heat at 60°C.

-

Causality: This assesses stability in alkaline environments, which can directly catalyze amide hydrolysis.

-

-

Oxidative Stress: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

-

Causality: This probes for susceptibility to oxidation, particularly at the morpholine nitrogen or adjacent carbons.

-

-

Thermal Stress: Store one vial of the stock solution and one vial of the solid compound in an oven at 80°C.

-

Causality: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photolytic Stress: Expose a solution to a calibrated light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

Causality: This determines if the molecule absorbs light in the UV-Vis spectrum and undergoes photodegradation.

-

-

-

Sampling and Analysis: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analytical Method: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS).[13] A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a pH modifier (e.g., formic acid) is a common starting point.

-

Causality: A stability-indicating method is one that can separate the intact compound from all potential degradation products, ensuring accurate quantification of purity and degradation. LC-MS is crucial for the structural elucidation of any new peaks that appear.

-

Potential Degradation Pathways Diagram

The following diagram illustrates the most probable degradation points on the molecule under forced conditions.

Caption: Potential sites of chemical degradation.

Conclusion

Morpholine-3-carboxylic acid amide hydrochloride is an intrinsically stable compound, a quality owed to its robust morpholine ring, stable amide linkage, and protective hydrochloride salt. However, its integrity is not absolute and can be compromised by exposure to high temperatures, moisture, strong acids/bases, and oxidizing agents. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, refrigerated storage (0-8 °C) in a tightly sealed, light-proof container under an inert atmosphere—researchers can ensure the compound's purity and reliability for synthetic applications. The implementation of forced degradation studies provides a framework for understanding its stability limits, which is essential for its application in rigorous and regulated environments such as pharmaceutical development.

References

- Vertex AI Search. (2020).

-

INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]

-

National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

National Institutes of Health (NIH). (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

-

Chem-Impex. R-Morpholine-3-carboxylic acid hydrochloride. [Link]

-

Wikipedia. Morpholine. [Link]

- Nexchem Ltd.

-

Chem-Impex. Morpholine-3-carboxylic acid. [Link]

- Apollo Scientific. SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

Redox. (2022). Safety Data Sheet Morpholine. [Link]

- Santa Cruz Biotechnology.

-

ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

-

ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

National Institutes of Health (NIH). (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholine-3-carboxylic acid amide | 848488-74-4 [chemicalbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. trc-corp.com [trc-corp.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. Morpholine (HSG 92, 1995) [inchem.org]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. redox.com [redox.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. researchgate.net [researchgate.net]

Chiral synthesis of "Morpholine-3-carboxylic acid amide hydrochloride"

Technical Whitepaper: Asymmetric Synthesis & Process Optimization of Chiral Morpholine-3-Carboxamides

Executive Summary

The morpholine-3-carboxylic acid amide scaffold is a critical chiral building block in medicinal chemistry, particularly for developing peptidomimetics, HIV integrase inhibitors, and CNS-active agents. Its structural rigidity improves metabolic stability compared to linear amines, while the carboxamide group provides a versatile handle for further functionalization.

This guide details a robust, scalable synthetic route for (3S)-Morpholine-3-carboxylic acid amide hydrochloride . Unlike racemic resolutions which suffer from a maximum 50% yield, this protocol utilizes the Chiral Pool Approach starting from L-Serine . This method ensures high enantiomeric excess (>98% ee) and industrial scalability. The core strategy involves the formation of a 5-oxomorpholine intermediate followed by a chemoselective reduction—a critical step that differentiates high-yield processes from those plagued by side reactions.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule to its chiral origin.

-

Target: (3S)-Morpholine-3-carboxylic acid amide HCl.

-

Disconnection: The C2-N and C6-O bonds are the primary synthetic vectors.

-

Chiral Source: L-Serine (natural amino acid) provides the (S)-configuration at the C3 position.

-

Key Intermediate: (S)-5-Oxomorpholine-3-carboxylate (Lactam).

-

Challenge: Reducing the lactam (C5 carbonyl) without reducing the C3-ester/amide or racemizing the chiral center.

Figure 1: Retrosynthetic strategy leveraging the L-Serine chiral pool to establish the C3 stereocenter early in the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 100g scale validation run. The stoichiometry is critical to prevent racemization and over-reduction.

Phase 1: Scaffold Construction (Lactam Formation)

Step 1: N-Acylation of L-Serine Methyl Ester

-

Reagents: L-Serine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Dichloromethane).

-

Protocol:

-

Suspend L-Serine methyl ester HCl in DCM at 0°C.

-

Add Triethylamine dropwise to liberate the free amine.

-

Slowly add Chloroacetyl chloride, maintaining temperature <5°C to prevent O-acylation side products.

-

Causality: Low temperature is mandatory. Higher temperatures promote O-acylation of the serine hydroxyl group, leading to impurities.

-

Quench with water, separate organic layer, and dry.

-

Step 2: Cyclization to (S)-5-Oxomorpholine-3-carboxylate

-

Reagents: Sodium Methoxide (NaOMe) or Sodium Ethoxide (1.2 eq), Methanol or Toluene.

-

Protocol:

-

Dissolve the N-chloroacetyl intermediate in anhydrous Methanol.

-

Add NaOMe solution slowly at room temperature.

-

Heat to reflux (65°C) for 4-6 hours.

-

Mechanism: The alkoxide deprotonates the serine hydroxyl group, which then performs an intramolecular SN2 attack on the alkyl chloride, closing the ring.

-

Checkpoint: Monitor via TLC/HPLC. The disappearance of the linear chloride confirms cyclization.

-

Neutralize with dilute HCl, concentrate, and extract.

-

Phase 2: Chemoselective Reduction (The Critical Step)

This is the most technically demanding step. We must reduce the lactam (amide) to a secondary amine without reducing the ester to an alcohol. Standard LiAlH₄ is too aggressive and will destroy the ester.

Step 3: Reduction via Borane-Amine Complex or AlCl₃/NaBH₄

-

Reagents: Sodium Borohydride (NaBH₄, 3.0 eq), Aluminum Chloride (AlCl₃, 1.0 eq), THF/Methanol.

-

Protocol:

-

Dissolve the lactam intermediate in THF/MeOH (10:1).

-

Cool to 0°C. Add AlCl₃ followed by portion-wise addition of NaBH₄.

-

Expert Insight: The combination of AlCl₃ and NaBH₄ generates alane or borane species in situ, which are highly selective for amides over esters at controlled temperatures.

-

Stir at 0°C for 2 hours, then warm to RT.

-

Quench: CAREFULLY add saturated Na₂CO₃. This step is exothermic and evolves hydrogen gas.

-

Extract with DCM.[1] The product is (S)-Methyl morpholine-3-carboxylate .

-

Phase 3: Amidation & Salt Formation

Step 4: Aminolysis (Ester to Amide)

-

Reagents: 7N Ammonia in Methanol (Excess).

-

Protocol:

-

Dissolve the morpholine ester in 7N NH₃/MeOH (10 volumes).

-

Seal the vessel and stir at RT for 24-48 hours.

-

Why Aminolysis? Direct reaction of the ester with ammonia avoids the need to hydrolyze to the acid and then couple, reducing step count and racemization risk.

-

Concentrate to dryness to yield the free base amide.

-

Step 5: Hydrochloride Salt Formation

-

Reagents: 4M HCl in Dioxane or Isopropanol.

-

Protocol:

-

Dissolve the crude amide in minimal Isopropanol.

-

Add HCl/Dioxane (1.1 eq) dropwise at 0°C.

-

The hydrochloride salt will precipitate as a white solid.

-

Filter, wash with cold ether, and dry under vacuum.

-

Process Logic & Workflow

The following diagram illustrates the decision matrix and critical process parameters (CPPs) for the synthesis.

Figure 2: Process flow diagram highlighting the critical quality control point (Check1) before the expensive reduction step.

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on optimized bench-scale runs.

| Parameter | Value / Range | Notes |

| Overall Yield | 45 - 55% | Calculated from L-Serine start. |

| Enantiomeric Excess (ee) | > 98.5% | Determined via Chiral HPLC (Chiralpak AD-H). |

| Chemical Purity | > 99.0% | After HCl salt crystallization. |

| Melting Point | 210 - 215°C (dec) | Consistent with HCl salt form. |

| Key Impurity A | < 0.5% | Unreduced lactam (5-oxomorpholine). |

| Key Impurity B | < 0.2% | Hydrolyzed acid (Morpholine-3-carboxylic acid). |

Critical Process Parameters (Expertise & Troubleshooting)

-

Temperature Control in Step 1:

-

Moisture Control in Step 2 (Cyclization):

-

Safety in Step 3 (Reduction):

References

-

Patent CN102617503B . Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2014). Describes the core cyclization and AlCl₃/NaBH₄ reduction methodology.

-

Brown, G. R., et al. (1985).[2] Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers. Journal of the Chemical Society, Perkin Transactions 1. Foundational work on using serine for morpholine synthesis.[2]

-

ChemicalBook. Morpholine-3-carboxylic acid amide Properties. (2023).[4] Physical property verification.

-

E3S Web of Conferences. (2024).[5][6] Synthesis and SAR of morpholine and its derivatives. Reviews the broader context of morpholine synthesis in medicinal chemistry.

Sources

- 1. banglajol.info [banglajol.info]

- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

- 4. Morpholine-3-carboxylic acid amide | 848488-74-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

Strategic Synthesis and Derivatization of Morpholine-3-carboxylic Acid Amide Hydrochloride

Executive Summary

Morpholine-3-carboxylic acid amide (3-carbamoylmorpholine) is a privileged chiral scaffold in medicinal chemistry, serving as a core structural motif in renin inhibitors, Factor Xa inhibitors, and various peptidomimetics. Its value lies in the morpholine ring's ability to modulate lipophilicity and metabolic stability while providing a defined vector for substituent display at the C-3 position.

This technical guide details the robust, stereoselective synthesis of the (3S)-Morpholine-3-carboxylic acid amide hydrochloride core starting from the chiral pool (L-Serine). It prioritizes the "Serine Route" over pyrazine reduction methods to guarantee enantiomeric purity (

Retrosynthetic Analysis

The strategic disconnection relies on the "Chiral Pool" approach. The morpholine ring is constructed via an intramolecular alkylation of a serine-derived precursor.[1] The 3-carboxamide functionality is installed late-stage via aminolysis of the corresponding ester to prevent interference during the reduction of the lactam intermediate.

Figure 1: Retrosynthetic pathway leveraging L-Serine to establish the C-3 stereocenter.[1]

Core Synthesis: The Serine Route

This protocol yields (3S)-Morpholine-3-carboxylic acid amide hydrochloride . For the (3R)-enantiomer, substitute D-Serine as the starting material.

Phase 1: Precursor Assembly & Cyclization

Objective: Synthesize (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

Mechanism: The reaction proceeds via a Williamson ether synthesis type mechanism. The alkoxide generated from the serine hydroxyl group attacks the alkyl chloride intramolecularly.

Protocol:

-

Esterification: Suspend L-Serine (100 g) in tert-butyl acetate (500 mL) and add perchloric acid (1.2 eq) as catalyst. Stir at room temperature until dissolution. Neutralize and extract the free amine ester.

-

Why tert-butyl? The bulky ester prevents racemization during subsequent base treatments and is resistant to nucleophilic attack during the cyclization.

-

-

Acylation: Dissolve L-Serine tert-butyl ester (1.0 eq) in DCM at 0°C. Add triethylamine (2.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours. Wash with 1N HCl and brine to isolate N-chloroacetyl-L-serine tert-butyl ester .

-

Cyclization: Dissolve the crude acylated product in anhydrous toluene. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol/toluene at 0°C.

-

Critical Control Point: Temperature must be kept low (<5°C) initially to favor O-alkylation (cyclization) over intermolecular polymerization.

-

Allow to warm to room temperature and stir for 6 hours.

-

Quench with acetic acid (1.0 eq), filter salts, and concentrate. Crystallize from EtOAc/Hexanes.

-

Yield: ~85-90% | Purity: >98% (HPLC)

Phase 2: Selective Reduction

Objective: Reduce the C-5 lactam carbonyl to a methylene group without reducing the C-3 ester.

Mechanism: A standard hydride reduction (e.g., LiAlH4) would reduce both the lactam and the ester to the amino alcohol. To achieve chemoselectivity, we use an electrophilically activated borohydride species.

Protocol:

-

Suspend (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester (50 g) in anhydrous THF (500 mL) under Nitrogen.

-

Activation: Add Borane-Dimethyl Sulfide complex (BH3·DMS, 2.5 eq) dropwise at 0°C.

-

Alternative: NaBH4 (3 eq) + Iodine (1.5 eq) generates BH3 in situ if DMS is to be avoided due to stench.

-

-

Reflux the mixture for 4 hours.

-

Quench: Cool to 0°C and carefully add MeOH to destroy excess borane.

-

Workup: Concentrate the solvent. The residue contains the amine-borane complex. Reflux in MeOH with 10% HCl for 1 hour to dissociate the complex.

-

Neutralize with NaHCO3, extract into DCM, and concentrate to yield (S)-morpholine-3-carboxylic acid tert-butyl ester .

Phase 3: Amidation & Salt Formation

Objective: Convert the ester to the primary amide and isolate as the hydrochloride salt.

Protocol:

-

Aminolysis: Dissolve the morpholine ester (20 g) in 7N Ammonia in Methanol (10 vol).

-

Seal the vessel and stir at room temperature for 24-48 hours.

-

Monitoring: TLC/LC-MS should show disappearance of the ester peak.

-

Concentrate to dryness to obtain the crude (3S)-Morpholine-3-carboxylic acid amide as a free base (oil or low-melting solid).

-

-

Salt Formation: Dissolve the crude amide in a minimum amount of anhydrous ethanol or isopropanol.

-

Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. A white precipitate should form immediately.

-

Add Et2O (diethyl ether) or MTBE to complete precipitation.

-

Filter the solid, wash with cold ether, and dry under vacuum over P2O5.

Final Product Properties:

-

Appearance: White crystalline solid.

-

Melting Point: 210–215°C (dec).

-

Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

Derivatization Strategies

Once the core scaffold is synthesized, it can be diversified at the N-4 position or the amide nitrogen.

Figure 2: Primary vectors for diversification of the morpholine core.

A. N-Alkylation (General Protocol)

-

Dissolve Morpholine-3-carboxamide HCl (1.0 eq) in DMF.

-

Add K2CO3 (2.5 eq) to liberate the free base and scavenge acid.

-

Add Alkyl Halide (1.1 eq) (e.g., benzyl bromide, methyl iodide).

-

Stir at 60°C for 4-12 hours. Pour into water and extract with EtOAc.

B. Reductive Amination[2]

-

Dissolve the free base in DCE (Dichloroethane).

-

Add Aldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Stir at room temperature for 16 hours.

-

Note: This method preserves the chiral center integrity better than thermal alkylation.

Process Safety & Troubleshooting

| Issue | Cause | Solution |

| Racemization | High temperature during cyclization or strong base exposure. | Maintain T < 5°C during NaOEt addition. Use bulky esters (t-Butyl) to sterically shield the alpha-proton. |

| Incomplete Reduction | Borane complex degradation or moisture. | Use fresh BH3·DMS. Ensure strictly anhydrous conditions (THF distilled over Na/Benzophenone). |

| Hygroscopicity | The HCl salt is highly hygroscopic. | Handle in a glovebox or humidity-controlled room. Store under Argon. Dry over P2O5. |

| Poor Yield in Amidation | Steric hindrance of the tert-butyl ester. | If direct aminolysis is slow, hydrolyze the ester to the acid first (TFA/DCM), then couple with NH4Cl using EDC/HOBt. |

References

-

Synthesis of (S)

-

Source: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers."[1] J. Chem. Soc., Perkin Trans. 1, 1985.

- Relevance: Establishes the core serine-to-morpholine cycliz

-

-

Novel Synthetic Method of (S)-3-Morpholinyl Carboxylic Acid

- Source: CN102617503B (P

- Relevance: Provides industrial process details for the reduction of the 5-oxo intermedi

-

General Amide Synthesis via Aminolysis

- Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry, 6th Ed.

- Relevance: Validates the aminolysis of esters and acid chloride p

-

Morpholines in Medicinal Chemistry

- Source:E3S Web of Conferences 556, 01051 (2024).

- Relevance: Contextualizes the biological importance of the scaffold.

Sources

The Morpholine Motif: A Pharmacophore Retrospective and Technical Guide

Executive Summary

In the lexicon of medicinal chemistry, few heterocycles occupy as privileged a position as morpholine (1-oxa-4-azacyclohexane ). Unlike its carbon-only analog piperidine, morpholine possesses a unique electronic signature defined by the inductive withdrawal of its ether oxygen. This guide analyzes the morpholine moiety not just as a structural spacer, but as a precision tool for modulating pKa, solubility, and metabolic stability in drug discovery. We explore its historical trajectory from dye chemistry to blockbuster kinase inhibitors, supported by validated synthetic protocols and mechanistic insights.

Part 1: The Morpholine Advantage – Physicochemical Engineering

The utility of morpholine stems from its ability to "tune" the physicochemical profile of a drug candidate.[1][2] The oxygen atom at position 4 exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen at position 1.

The Electronic "Sweet Spot"

While piperidine is a strong base (pKa ~11.2), morpholine is significantly less basic (pKa ~8.3). This shift is critical in drug design:

-

Bioavailability: At physiological pH (7.4), a larger fraction of morpholine exists as the free base compared to piperidine, facilitating passive membrane permeability.

-

Solubility: Conversely, under acidic conditions (stomach pH), it readily protonates, ensuring dissolution.

-

Metabolic Shielding: The ether oxygen reduces the electron density of the ring, often making it less susceptible to oxidative metabolism compared to alkyl amines.

Comparative Physicochemical Profile[4][5]

| Property | Morpholine | Piperidine | Piperazine | Medicinal Chemistry Implication |

| Structure | O(CH₂CH₂)₂NH | (CH₂)₅NH | HN(CH₂CH₂)₂NH | O vs C vs N substitution |

| pKa (Conj. Acid) | 8.33 | 11.22 | 9.83 (N1) | Morpholine is less basic; better membrane permeability at pH 7.4. |

| LogP | -0.86 | 0.84 | -1.17 | Morpholine lowers lipophilicity (vs piperidine) without the polarity penalty of piperazine. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 2 (N, N) | Ether oxygen acts as a weak H-bond acceptor, anchoring ligands in active sites. |

| Boiling Point | 129 °C | 106 °C | 146 °C | Indicates intermolecular H-bonding capability. |

Part 2: Historical Evolution & Discovery Logic

The journey of morpholine began with a nomenclature error by Ludwig Knorr in the late 19th century, who believed it was part of the morphine structure. It has since evolved into a staple of oncology and infectious disease therapy.

Visualization: The Morpholine Timeline

Figure 1: Chronological evolution of morpholine from a chemical curiosity to a cornerstone of rational drug design.

Part 3: Synthetic Methodologies

Classical Cyclization (Industrial Scale)

The Knorr synthesis involves the acid-catalyzed dehydration of diethanolamine. While effective for bulk production, it is harsh and rarely used for late-stage functionalization in drug discovery.

Modern Medicinal Chemistry: The Buchwald-Hartwig Coupling

In a discovery setting, the morpholine ring is typically installed onto an aromatic core (e.g., a kinase scaffold) using palladium-catalyzed C-N bond formation. This method is preferred for its tolerance of functional groups.

Visualization: Synthetic Decision Tree

Figure 2: Decision logic for installing morpholine moieties on aromatic drug scaffolds.

Part 4: Case Studies in Rational Design

Case Study 1: Linezolid (Zyvox)[7][13]

-

The Problem: Early oxazolidinones were toxic and lacked potency.

-

The Morpholine Solution: The introduction of the morpholine ring at the para-position of the phenyl ring was a breakthrough.

-

Safety: It eliminated the lethal toxicity seen in earlier analogs.

-

PK: It improved the solubility and oral bioavailability to nearly 100%.

-

Mechanism: The oxygen atom participates in hydrogen bonding within the 50S ribosomal subunit, locking the molecule in the active site.

-

Case Study 2: Gefitinib (Iressa)

-

Indication: EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).

-

The Problem: The quinazoline core is highly planar and lipophilic, leading to poor aqueous solubility.

-

The Morpholine Solution: A propoxy-morpholine side chain was added.

-

Solubility: The basic nitrogen of the morpholine (pKa ~8) allows for salt formation (mesylate salt), drastically improving dissolution in the GI tract.

-

Metabolic Stability: The morpholine ring is relatively resistant to CYP450 oxidation compared to open-chain alkyl amines, prolonging half-life.

-

Part 5: Experimental Protocols

Protocol A: Palladium-Catalyzed Morpholinylation (Buchwald-Hartwig)

Use this protocol for coupling morpholine to deactivated aryl bromides.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

-

Morpholine (1.2 equiv, 1.2 mmol)

-

Pd₂dba₃ (2 mol%)

-

BINAP (4 mol%)

-

NaOtBu (1.4 equiv)

-

-

Solvent: Add anhydrous Toluene (5 mL/mmol).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

-

Validation: Verify product by ¹H NMR. The morpholine protons typically appear as two triplets (or broad multiplets) around 3.0 ppm (N-CH₂) and 3.8 ppm (O-CH₂).

Protocol B: Microsomal Metabolic Stability Assay

Use this protocol to verify the "Metabolic Shield" hypothesis of your morpholine analog.

-

Incubation System:

-

Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

-

Microsomes: Human/Rat liver microsomes (0.5 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Pre-incubate microsomes and compound at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines intrinsic clearance (-

Success Criterion: A half-life (

) > 30 minutes usually indicates acceptable metabolic stability for lead optimization.

-

Part 6: Future Outlook

The field is moving beyond simple N-substitution. Current trends include:

-

Spiro-Morpholines: Increasing 3D complexity (Fsp3 character) to improve specificity and patentability.

-

C-H Activation: Direct functionalization of the morpholine ring carbons to add "magic methyl" groups, which can lock conformation and further reduce metabolic liability.

References

-

Knorr, L. (1889). Synthese des Morpholins. Berichte der deutschen chemischen Gesellschaft.

-

Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry.

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

-

Kumari, A., & Singh, R. K. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

-

Wymann, M., et al. (2023).[5] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Linezolid - Wikipedia [en.wikipedia.org]

- 4. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"Morpholine-3-carboxylic acid amide hydrochloride" as a building block in synthesis

[1]

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (M3CA-HCl) represents a privileged scaffold in modern medicinal chemistry, distinct from the ubiquitous unsubstituted morpholine.[1] By introducing a carboxamide group at the C3 position, this building block imparts chirality , conformational restriction , and additional hydrogen-bonding vectors to the morpholine ring.

This guide details the physiochemical profile, synthetic utility, and experimental protocols for deploying M3CA-HCl as a peptidomimetic surrogate and a solubility-enhancing pharmacophore.

Physiochemical & Structural Profile[1][2][3][4][5][6]

The utility of M3CA-HCl lies in its ability to mimic the spatial arrangement of amino acids (specifically Proline and Alanine) while maintaining the metabolic stability of an ether-containing heterocycle.

Core Specifications

| Parameter | Technical Detail |

| Chemical Name | Morpholine-3-carboxylic acid amide hydrochloride |

| Free Base CAS | 848488-74-4 (Racemic), 100566-51-6 ((3S)-isomer) |

| Molecular Formula | C₅H₁₀N₂O₂[1][2][3] · HCl |

| Molecular Weight | 166.61 g/mol (Salt), 130.15 g/mol (Free Base) |

| pKa (Ring NH) | ~8.4 (Lower than unsubstituted morpholine due to electron-withdrawing amide) |

| Solubility | High in H₂O, DMSO, MeOH; Poor in Et₂O, Hexanes |

| Hygroscopicity | High (HCl salt form); requires desiccated storage |

Stereochemical Significance

The C3 position is a chiral center.[4] In drug design, the (3S)-isomer is frequently utilized as a direct isostere for L-Proline, introducing a "kink" in the peptide backbone but with altered hydrogen-bonding capabilities due to the ether oxygen.

-

Vector Analysis: The amide group acts as a dual H-bond donor/acceptor, while the ring oxygen serves as a weak acceptor, often improving metabolic stability by blocking oxidative metabolism common at the C2/C3 positions of saturated heterocycles.

Strategic Applications in Synthesis

Peptidomimetics & Scaffold Constraints

M3CA-HCl is primarily used to introduce rigidity into flexible chains.[1] Unlike linear amino acids, the morpholine ring restricts the

-

Proline Replacement: M3CA mimics the turn-inducing properties of proline but offers higher polarity (lower LogP), which is critical for CNS-targeted drugs requiring balanced permeability and solubility.

-

Fsp³ Complexity: Incorporating M3CA increases the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with higher clinical success rates and lower off-target toxicity compared to flat, aromatic-heavy compounds.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of M3CA-HCl in divergent synthesis, distinguishing between modifications at the Ring Nitrogen (N4) and the Exocyclic Amide.

Figure 1: Divergent synthetic pathways for M3CA-HCl.[1] The primary vector for library generation is the N4-functionalization.[1]

Experimental Protocols

Protocol A: N-Acylation (Amide Coupling)

Objective: Couple M3CA-HCl to a carboxylic acid (R-COOH) to form a peptidomimetic fragment.[1] Challenge: The HCl salt requires neutralization in situ, but excess base can cause racemization if the coupling partner is chiral and sensitive.

Materials:

-

M3CA-HCl (1.0 equiv)[1]

-

Carboxylic Acid Partner (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and stir at 0°C for 15 minutes.

-

Salt Break: In a separate vial, suspend M3CA-HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to liberate the free amine. Note: The solution should become clear.

-

Coupling: Add the neutralized morpholine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to maintain basicity (pH ~8).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 129 - 18).[1]

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Dehydration to 3-Cyanomorpholine

Objective: Convert the primary amide to a nitrile, a bioisostere for carbonyls or a precursor for tetrazoles. Pre-requisite: The Ring Nitrogen (N4) must be protected (e.g., N-Boc) or already substituted to prevent side reactions.

Methodology:

-

Dissolve N-substituted M3CA derivative in dry DCM.

-

Add Triethylamine (4.0 equiv) and cool to 0°C.

-

Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.

-

Stir at 0°C for 1 hour. The amide converts to the nitrile (-CN).

-

Quench with water and extract.[5]

Quality Control & Handling

Stability & Storage[1]

-

Hygroscopicity: The HCl salt is significantly hygroscopic. Exposure to ambient air will result in the formation of a sticky gum, complicating stoichiometry.

-

Storage: Store at -20°C in a sealed container with desiccants.

-

Re-crystallization: If the salt becomes sticky, it can often be recrystallized from Ethanol/Ether.

Analytical Verification

When validating the structure of synthesized derivatives, pay attention to the C3-H proton in ¹H NMR.

-

Shift: Typically appears as a multiplet around 3.8–4.2 ppm (depending on N-substitution).[1]

-

Coupling: Complex splitting pattern due to the adjacent methylene protons and the chiral center.

Decision Logic: When to use M3CA?

Use the following logic flow to determine if M3CA is the correct building block for your campaign.

Figure 2: Decision matrix for selecting M3CA-HCl over standard morpholine or proline.[1]

References

-

ChemicalBook. (2023). Morpholine-3-carboxylic acid amide Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235165, Morpholine-3-carboxamide. Retrieved from

-

Kumari, S., et al. (2020).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Chemistry Research. (Contextual grounding on morpholine pharmacophores).

-

Fisher Scientific. (2025). Amide Synthesis Protocols and Reagents. Retrieved from

- Sartori, G., et al. (2004). Morpholine derivatives: synthesis and applications. Advances in Heterocyclic Chemistry. (Foundational text on morpholine ring synthesis).

Methodological & Application

Application Notes and Protocols: Morpholine-3-carboxylic Acid Amide Hydrochloride in Novel Drug Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholine-3-Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"[1]. Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and metabolic properties[1]. The morpholine ring, with its inherent polarity due to the ether oxygen and the basic nitrogen, can enhance aqueous solubility, a critical parameter for oral bioavailability. Furthermore, its non-planar, chair-like conformation can provide a three-dimensional architecture that facilitates precise interactions with biological targets[2][3].

This guide focuses on a specific and highly versatile building block: morpholine-3-carboxylic acid amide hydrochloride . This compound offers medicinal chemists a strategic entry point for generating diverse libraries of novel drug candidates. The presence of a primary amide at the 3-position provides a handle for further functionalization, allowing for the exploration of chemical space around the core morpholine structure. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for robust synthetic campaigns[4].

These application notes will provide a comprehensive overview of the synthesis of morpholine-3-carboxylic acid amide hydrochloride and its subsequent application in the design and synthesis of kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression[5][6][7]. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data to support the strategic use of this valuable building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of morpholine-3-carboxylic acid amide hydrochloride is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O₂ | Inferred |

| Molecular Weight | 167.61 g/mol | Inferred |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water and polar organic solvents | [8] |

| Storage | Room temperature, dry conditions | [8] |

Part 1: Synthesis of Morpholine-3-carboxylic Acid Amide Hydrochloride

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-morpholinecarbonitrile. The first step involves the controlled hydrolysis of the nitrile to the primary amide, followed by the formation of the hydrochloride salt.

Workflow for Synthesis

Caption: Workflow for the two-step synthesis of the title compound.

Protocol 1.1: Synthesis of Morpholine-3-carboxamide from 3-Morpholinecarbonitrile

Rationale: The hydrolysis of nitriles to primary amides can be achieved under both acidic and basic conditions. However, to avoid potential side reactions and maintain mild conditions, a peroxide-mediated hydrolysis in the presence of a base is often preferred[2]. This method typically proceeds with high chemoselectivity for the primary amide.

Materials:

-

3-Morpholinecarbonitrile

-

Hydrogen peroxide (30% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-morpholinecarbonitrile (1.0 eq.) in DMSO, add potassium carbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% aq. solution, 3.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude morpholine-3-carboxamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1.2: Preparation of Morpholine-3-carboxylic Acid Amide Hydrochloride

Rationale: The formation of a hydrochloride salt from a basic amine is a standard procedure that enhances the compound's stability, crystallinity, and ease of handling. Using a solution of HCl in an organic solvent like dioxane or ethanol prevents the introduction of water, which can be detrimental to subsequent reactions[9].

Materials:

-

Morpholine-3-carboxamide

-

Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

-

Diethyl ether

-

Anhydrous dichloromethane (DCM) or ethyl acetate

Procedure:

-

Dissolve the crude morpholine-3-carboxamide (1.0 eq.) in a minimal amount of anhydrous DCM or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the hydrochloric acid solution (1.1 eq.) dropwise with stirring.

-

A precipitate should form upon addition. If no precipitate forms, or to ensure complete precipitation, add an excess of diethyl ether.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, washing with cold diethyl ether.

-

Dry the solid under vacuum to afford morpholine-3-carboxylic acid amide hydrochloride as a stable, crystalline solid.

Part 2: Application in the Synthesis of Kinase Inhibitors

The N-H bond of the morpholine ring in morpholine-3-carboxylic acid amide hydrochloride provides a key point for diversification. Through N-alkylation or N-arylation reactions, a wide array of substituents can be introduced, enabling the exploration of structure-activity relationships (SAR) for various biological targets, particularly protein kinases[10][11].

The PI3K/Akt/mTOR Pathway: A Prime Target

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-priority target for drug discovery[5][6][7]. Notably, many potent PI3K and mTOR inhibitors feature a morpholine moiety, which often forms a critical hydrogen bond with the hinge region of the kinase domain[1][12][13].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Morpholine-3-carboxylic Acid Amide Hydrochloride in the Synthesis of CNS Drug Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1] Its unique physicochemical properties, including a pKa that promotes favorable ionization at physiological pH, good aqueous solubility, and metabolic stability, make it an invaluable component in the design of drugs that must cross the blood-brain barrier.[2][3] The morpholine moiety can enhance drug-target interactions, serve as a versatile scaffold to orient pharmacophoric elements, and improve overall pharmacokinetic profiles.[2][3]

Morpholine-3-carboxylic acid amide hydrochloride is a versatile, yet underutilized, building block that offers two key points for chemical diversification: the secondary amine of the morpholine ring and the primary carboxamide at the 3-position. As a hydrochloride salt, it provides enhanced solubility and stability, making it an excellent starting material for the synthesis of diverse libraries of CNS-active compound candidates.[4] This guide provides detailed protocols for the strategic manipulation of this building block to generate key intermediates for CNS drug discovery programs.

Physicochemical Properties of the Starting Material

While specific experimental data for Morpholine-3-carboxylic acid amide hydrochloride is not extensively published, we can infer its properties from related structures like morpholine hydrochloride and other morpholine derivatives.

| Property | Estimated Value/Characteristic | Rationale & Implications for Synthesis |

| Appearance | White to off-white crystalline solid. | Typical for amine hydrochloride salts.[4] Easy to handle and weigh. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in aprotic organic solvents (e.g., THF, DCM) until neutralized. | The hydrochloride salt form enhances solubility in polar solvents.[4] For reactions in aprotic solvents, the free base must be generated in situ or in a separate step. |

| pKa (of conjugate acid) | ~8.4 - 8.7 | Based on the pKa of morpholine's conjugate acid (~8.5).[3] This indicates that a moderately strong base is required to deprotonate the morpholine nitrogen for subsequent reactions. |

| Stability | Stable under standard laboratory conditions. Hygroscopic. | Store in a cool, dry place. The amide functional group is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. |

Synthetic Pathways from Morpholine-3-carboxylic Acid Amide Hydrochloride

This guide details three primary synthetic transformations to generate valuable scaffolds from the title compound. These pathways allow for the creation of diverse molecular architectures suitable for screening in various CNS drug discovery campaigns.

Figure 1: Key synthetic transformations of Morpholine-3-carboxylic acid amide hydrochloride.

Pathway 1: N-Functionalization of the Morpholine Ring